2-(4-Chlorophenyl)-4-fluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-4-fluoroaniline is an organic compound that belongs to the class of anilines It features a benzene ring substituted with a chlorine atom at the 4-position and a fluorine atom at the 4-position, along with an amino group at the 2-position
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(4-Chlorophenyl)-4-fluoroaniline may also interact with various cellular targets, influencing a range of biological processes.
Mode of Action
It’s worth noting that related compounds, such as indole derivatives, exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are likely the result of these compounds’ interactions with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds, such as ddt and its isomers, have been shown to undergo significant changes in their isomeric ratios due to environmental processes . This suggests that this compound may also influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Related compounds have been shown to exhibit favorable pharmacokinetic properties, such as good solubility, metabolic stability, and bioavailability . These properties are crucial for the compound’s bioavailability and overall therapeutic potential.
Result of Action
Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It is known that environmental processes can significantly influence the isomeric composition of related compounds, such as ddt and its isomers . This suggests that environmental factors may also influence the action and efficacy of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-fluoroaniline typically involves the halogenation of aniline derivatives. One common method is the nucleophilic aromatic substitution reaction, where an aniline derivative undergoes halogenation in the presence of a halogenating agent such as N-chlorosuccinimide (NCS) or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-4-fluoroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-bromoaniline
- 2-(4-Chlorophenyl)-4-iodoaniline
- 2-(4-Chlorophenyl)-4-methylaniline
Uniqueness
2-(4-Chlorophenyl)-4-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its stability and binding affinity to molecular targets compared to other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOKEAUIKKVDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)F)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.